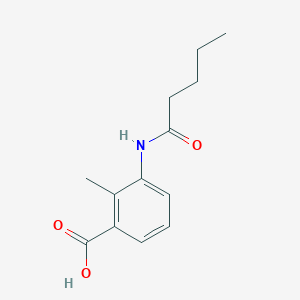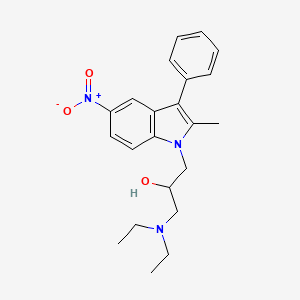
2-methyl-3-(pentanoylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-3-(pentanoylamino)benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1961 by D. J. Brodie and colleagues at Parke-Davis Laboratories. Since then, mefenamic acid has been extensively studied for its various pharmacological properties and potential therapeutic applications.
Mécanisme D'action
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 2-methyl-3-(pentanoylamino)benzoic acid acid inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It can reduce fever, relieve pain, and reduce inflammation. It has also been shown to have antithrombotic effects, which may be beneficial in preventing cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Mefenamic acid is a widely used NSAID that has been extensively studied for its pharmacological properties. It is relatively easy to synthesize and is commercially available. However, like all drugs, 2-methyl-3-(pentanoylamino)benzoic acid acid has limitations. It can cause side effects such as gastrointestinal bleeding and renal toxicity. In addition, its use is contraindicated in certain populations, such as pregnant women and individuals with a history of asthma.
Orientations Futures
There are a number of potential future directions for research on 2-methyl-3-(pentanoylamino)benzoic acid acid. One area of interest is its potential use in the treatment of cancer. Mefenamic acid has been shown to have antitumor effects in vitro and in animal models, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mefenamic acid has been shown to have neuroprotective effects in animal models, and there is interest in exploring its potential as a therapeutic agent for these diseases. Finally, there is interest in developing new formulations of this compound acid that can improve its pharmacokinetic properties and reduce its side effects.
Méthodes De Synthèse
Mefenamic acid can be synthesized through a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, which is then acylated with pentanoyl chloride to form 3-(pentanoylamino)benzoic acid. This intermediate is then methylated using diazomethane to obtain 2-methyl-3-(pentanoylamino)benzoic acid.
Applications De Recherche Scientifique
Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators that play a key role in pain and inflammation. Mefenamic acid is commonly used to treat menstrual cramps, arthritis, and other inflammatory conditions.
Propriétés
IUPAC Name |
2-methyl-3-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9(11)2)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWESINPAZIUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)

![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)


![2-[(2-oxo-1-propyl-2,3-dihydro-1H-indol-3-yl)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5179363.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![2-chloro-N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5179375.png)


![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
![N-(1-methyl-2-{[4-(methylsulfonyl)-1-piperazinyl]methyl}-1H-benzimidazol-5-yl)pentanamide](/img/structure/B5179411.png)
![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5179419.png)
